molecular formula C22H22N4O2 B140123 7-Méthoxy-N,N-diméthyl-6-[2-(quinoléin-2-yl)éthoxy]quinazolin-4-amine CAS No. 1006890-24-9

7-Méthoxy-N,N-diméthyl-6-[2-(quinoléin-2-yl)éthoxy]quinazolin-4-amine

Numéro de catalogue: B140123
Numéro CAS: 1006890-24-9
Poids moléculaire: 374.4 g/mol
Clé InChI: DHUGCEREBSKVDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a quinoline moiety, and various functional groups such as methoxy and dimethylamine. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Applications De Recherche Scientifique

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate electrophile.

    Functional Group Modifications: The methoxy and dimethylamine groups are introduced through standard organic reactions such as methylation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Mécanisme D'action

The mechanism of action of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

Uniqueness

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is unique due to its combined quinazoline and quinoline structures, which may confer distinct biological activities not seen in simpler analogs

Activité Biologique

7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is a compound that belongs to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 1006890-24-9

Synthesis and Structure

The synthesis of 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine typically involves several steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Quinoline Moiety : A nucleophilic substitution reaction introduces the quinoline structure.
  • Functional Group Modifications : Methoxy and dimethylamine groups are added through methylation and amination reactions.

Anticancer Properties

Research has indicated that compounds similar to 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of quinazolinone derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and 5637 (bladder cancer). The results showed moderate to high antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)5637 IC50 (µM)
7a82.167.351.4
7b90.2-103.04

These findings suggest that structural modifications can enhance biological activity, particularly through substitutions at specific positions on the quinazoline ring .

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have demonstrated that the compound can effectively bind to the active site of EGFR, similar to known inhibitors like erlotinib. Key amino acids involved in binding include Thr 766, Met 769, and Lys 721, which are crucial for the inhibitory activity against tumorigenic processes .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various quinazoline derivatives on both cancerous and normal cell lines using MTT assays. The results indicated that while many compounds showed significant cytotoxicity against cancer cells, they exhibited selectivity towards normal cells, suggesting a potential therapeutic window .
  • Molecular Docking Studies : Docking simulations revealed that compounds with similar structures to 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine have favorable binding energies when interacting with EGFR, indicating strong potential as targeted therapies for cancers driven by EGFR mutations .
  • Structure–Activity Relationship Studies : Research has highlighted how modifications to the quinazoline core influence biological activity. For instance, introducing halogen substituents at specific positions significantly altered the potency against various cancer cell lines .

Propriétés

IUPAC Name

7-methoxy-N,N-dimethyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-26(2)22-17-12-21(20(27-3)13-19(17)23-14-24-22)28-11-10-16-9-8-15-6-4-5-7-18(15)25-16/h4-9,12-14H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUGCEREBSKVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=CC(=C(C=C21)OCCC3=NC4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648046
Record name 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006890-24-9
Record name 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.